molecular formula C8H11ClN2O2 B11895021 4-chloro-5-isobutoxypyridazin-3(2H)-one CAS No. 1346697-46-8

4-chloro-5-isobutoxypyridazin-3(2H)-one

Cat. No.: B11895021
CAS No.: 1346697-46-8
M. Wt: 202.64 g/mol
InChI Key: VUVINHNAUJHLSE-UHFFFAOYSA-N
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Description

4-chloro-5-isobutoxypyridazin-3(2H)-one is a chemical compound belonging to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-isobutoxypyridazin-3(2H)-one typically involves the reaction of a suitable pyridazine precursor with chlorinating and isobutoxylating agents. The reaction conditions may include:

    Chlorination: Using reagents like thionyl chloride or phosphorus pentachloride.

    Isobutoxylation: Employing isobutyl alcohol in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-isobutoxypyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction to amines or alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of pyridazine oxides.

    Reduction: Formation of pyridazine amines or alcohols.

    Substitution: Formation of various substituted pyridazines depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-5-isobutoxypyridazin-3(2H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-5-methoxypyridazin-3(2H)-one
  • 4-chloro-5-ethoxypyridazin-3(2H)-one
  • 4-chloro-5-propoxypyridazin-3(2H)-one

Uniqueness

4-chloro-5-isobutoxypyridazin-3(2H)-one is unique due to its specific isobutoxy group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.

For detailed and specific information, consulting scientific literature and databases is recommended

Properties

CAS No.

1346697-46-8

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

IUPAC Name

5-chloro-4-(2-methylpropoxy)-1H-pyridazin-6-one

InChI

InChI=1S/C8H11ClN2O2/c1-5(2)4-13-6-3-10-11-8(12)7(6)9/h3,5H,4H2,1-2H3,(H,11,12)

InChI Key

VUVINHNAUJHLSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C(=O)NN=C1)Cl

Origin of Product

United States

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